

Application Notes: Antimicrobial and Antifungal Activity of Benzotriazole-5-Carboxylic Acid Derivatives

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Compound of Interest		
Compound Name:	Benzotriazole-5-carboxylic acid	
Cat. No.:	B056474	Get Quote

Introduction

Benzotriazole derivatives are a significant class of heterocyclic compounds recognized for their wide-ranging biological and pharmacological activities.[1][2] The benzotriazole scaffold, a bicyclic system with a fused benzene ring and three nitrogen atoms, serves as a versatile core for developing novel therapeutic agents.[3] These compounds exhibit a broad spectrum of activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.
[1][4] Specifically, derivatives of **Benzotriazole-5-carboxylic acid** have been a focus of research due to their potential in combating pathogenic microorganisms, including antibiotic-resistant strains.[2] The structural features of benzotriazoles, such as the extensive conjugated system and the presence of nitrogen atoms, allow for diverse non-covalent interactions with biological targets like enzymes and receptors.[1]

Mechanism of Action

The antimicrobial and antifungal efficacy of benzotriazole derivatives stems from multiple mechanisms of action, with the most prominently studied being the disruption of the fungal cell membrane.

 Antifungal Activity: A primary mechanism for antifungal action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[5][6][7] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell



membrane.[5][6] By binding to the heme iron of CYP51, benzotriazole derivatives block the conversion of lanosterol to ergosterol.[5] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which increases cell membrane permeability and ultimately results in fungal cell death.[5][7]

Antibacterial Activity: The antibacterial action of some benzotriazole derivatives is attributed
to their ability to disrupt bacterial cell membranes, leading to cell lysis and death.[2]
Additionally, in-silico studies suggest that certain derivatives can effectively dock with
essential bacterial and fungal enzymes, such as Aspergillus fumigatus N-myristoyl
transferase, indicating a potential for enzyme inhibition as another mechanism of action.[1]

Structure-Activity Relationship (SAR)

The antimicrobial potency of benzotriazole derivatives is highly dependent on the nature and position of substituents on the core structure.[1][8]

- Substituents at Position 5: Adding a methyl carboxylate (-COOMe) group to the fifth position
 of the benzotriazole ring has been shown to yield compounds with remarkable antibacterial
 properties, exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125-0.25
 µg/ml.[1]
- Ring Substitutions: The introduction of small, hydrophobic groups such as chloro (–Cl) or methyl (–CH₃) on the fused benzene ring can lead to potent activity against both Candida and Aspergillus species.[5]
- Electronic Effects: The strategic placement of both electron-withdrawing and electrondonating groups on the benzotriazole ring can significantly enhance antibacterial efficacy.
- Side Chains: Integrating benzotriazole into other heterocyclic systems, such as 4-oxothiazolidines, has produced derivatives with strong activity against a range of bacteria including Bacillus subtilis, Salmonella typhimurium, and Escherichia coli.[1]

Quantitative Data Summary

The following tables summarize the reported antimicrobial and antifungal activities of various benzotriazole derivatives against a range of pathogenic microorganisms.



Table 1: Antibacterial Activity of Benzotriazole Derivatives

Compound/Derivati ve Class	Bacterial Strain	MIC Value	Reference
Triazolo[4,5-f]- quinolinone carboxylic acids	Escherichia coli	12.5 - 25 μg/mL	[1][2][5]
5-COOMe- benzotriazole derivatives	-	0.125 - 0.25 μg/mL	[1]
β-amino alcohol derivative (4e)	Staphylococcus aureus	8 μΜ	[1][9]
β-amino alcohol derivative (4a)	Staphylococcus aureus	32 μΜ	[1][9]
Oxazolidine derivative (5f)	Staphylococcus aureus	64 μΜ	[1][9]
β-amino alcohol/Oxazolidine derivatives	Bacillus subtilis	8 - 64 μΜ	[1][9]
5- Halogenomethylsulfon ylbenzotriazoles	Methicillin-resistant S. aureus (MRSA)	12.5 - 25 μg/mL	[10]

| 5-Halogenomethylsulfonylbenzotriazoles | Enterococcus strains | 50 - 100 μg/mL |[10] |

Table 2: Antifungal Activity of Benzotriazole Derivatives



Compound/Derivati ve Class	Fungal Strain	MIC Value	Reference
5,6-substituted benzotriazoles (22b', 22d, 22e')	Candida albicans	1.6 - 25 μg/mL	[5]
Derivatives with -Cl, - CH ₃ , di-CH ₃ groups	Aspergillus niger	12.5 - 25 μg/mL	[5]
Benzotriazole derivative (BTA3)	Candida albicans	64 μg/mL	[11]
Benzotriazole derivative (BTA3)	Candida parapsilosis	32 μg/mL	[11]
Various derivatives	Candida species	Noted significant activity	[2]

| Various derivatives | Aspergillus niger | Noted significant activity |[2] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is based on the standard microtiter plate assay for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.[9]

Materials:

- 96-well microtiter plates
- Test compounds (Benzotriazole derivatives)
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)



- Sterile DMSO for dissolving compounds
- Spectrophotometer or microplate reader
- Incubator

Procedure:

- Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
- Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension in broth to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
- Inoculation: Add 100 μL of the final inoculum to each well of the microtiter plate containing 100 μL of the diluted compound, resulting in a final volume of 200 μL.
- Controls:
 - Positive Control: Wells containing a known antibiotic/antifungal.
 - Negative Control (Growth Control): Wells containing only inoculum and broth (with DMSO at the same concentration as the test wells).
 - Sterility Control: Wells containing only sterile broth.
- Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
- Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.

Protocol 2: Synthesis of Benzotriazole-5-carboxylic acid



This protocol describes the synthesis of the parent compound, **Benzotriazole-5-carboxylic acid**, which can be further modified.[12]

Materials:

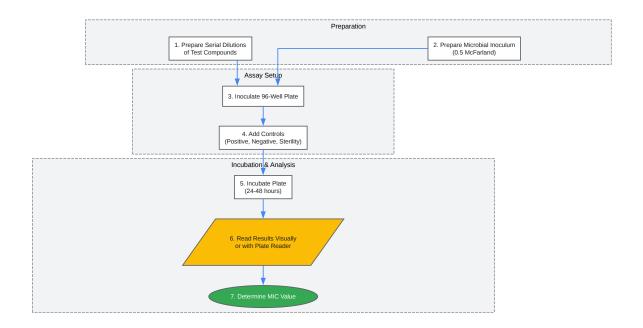
- 3,4-diaminobenzoic acid
- Glacial acetic acid
- Sodium nitrite (NaNO₂)
- Deionized water
- Magnetic stirrer and stir bar
- Beakers and filtration apparatus

Procedure:

- Create a suspension of 3,4-diaminobenzoic acid (2 g, 13.15 mmol) in glacial acetic acid (5 mL). Stir the mixture magnetically.[12]
- Prepare a solution of sodium nitrite (1 g, 16.66 mmol) in 5 mL of deionized water.[12]
- Add the sodium nitrite solution to the 3,4-diaminobenzoic acid suspension in a single portion while continuing to stir. An increase in temperature will be observed.[12]
- Continue stirring the reaction mixture for approximately 30 minutes, allowing it to cool to room temperature.[12]
- Collect the resulting solid product by filtering the reaction mixture.
- Wash the product with cold water and dry to yield **Benzotriazole-5-carboxylic acid**.

Visualizations

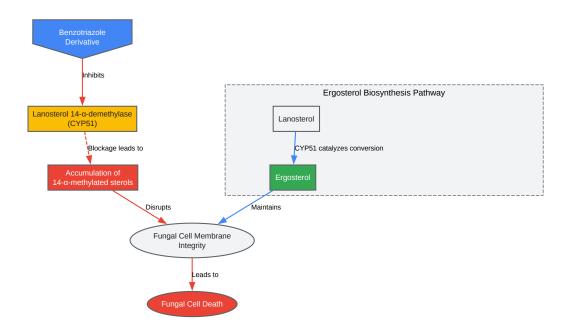




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Caption: Workflow for MIC determination using the broth microdilution method.

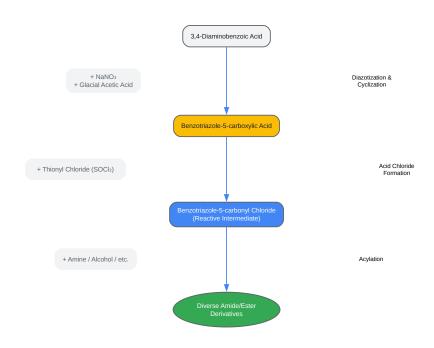




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Caption: Antifungal mechanism via inhibition of ergosterol biosynthesis.





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Caption: General synthesis pathway for **Benzotriazole-5-carboxylic acid** derivatives.

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